![molecular formula C14H15NO4 B2818971 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 33282-20-1](/img/structure/B2818971.png)
5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid
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Description
5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid (5-BPOCA) is a small molecule that has recently been studied for its potential applications in scientific research. It is an analog of 5-hydroxy-1,2-oxazole-3-carboxylic acid (5-HOCA) and is used in a variety of applications such as enzyme inhibition, protein-protein interactions, and drug delivery. It is also a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. BOC-Oxazole serves as an excellent organoboron reagent in SM coupling reactions. Key features include:
Protodeboronation Reactions
BOC-Oxazole has been employed in protodeboronation reactions. For instance:
- Less Nucleophilic Reagents : By using less nucleophilic reagents (such as (3,5-bis(trifluoromethyl)phenyl)lithium), BOC-Oxazole prevents aryl addition to specific moieties, leading to the synthesis of complex molecules with good diastereoselectivity .
Metal-Free Synthesis of Borinic Acids
Recent work by Lee and colleagues demonstrated a metal-free one-pot synthesis of tetracoordinated borinic acids using BOC-Oxazole. The optimal conditions involve refluxing BOC-Oxazole with boronic acids and a bidentate ligand in 1,4-dioxane .
properties
IUPAC Name |
5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13-9-12(14(16)17)15-19-13/h4-7,9H,2-3,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILKFLVJTQARFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid |
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